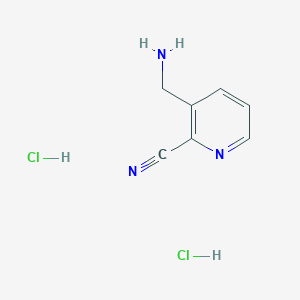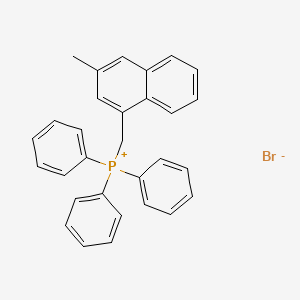![molecular formula C40H48N4O2 B13139579 1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione CAS No. 89133-07-3](/img/structure/B13139579.png)
1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural properties and potential applications in various scientific fields. This compound is part of the anthracenedione family, which is characterized by the presence of two ketone groups on the anthracene ring. The addition of hexyl(methyl)amino groups enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve gas-phase fixed-bed oxidation or liquid-phase oxidation methods. For instance, the gas-phase method involves heating the precursor in a vaporization chamber and mixing it with air, followed by oxidation in the presence of a catalyst such as vanadium pentoxide at around 389°C . The liquid-phase method involves dissolving the precursor in a solvent like trichlorobenzene and carrying out the oxidation under stirring conditions .
化学反应分析
Types of Reactions
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .
科学研究应用
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can inhibit the growth of cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
- **Doxorub
9,10-Anthracenedione: A simpler anthracenedione derivative with similar structural properties but lacking the hexyl(methyl)amino groups.
Mitoxantrone: A well-known anthracenedione-based drug used in cancer treatment.
属性
CAS 编号 |
89133-07-3 |
|---|---|
分子式 |
C40H48N4O2 |
分子量 |
616.8 g/mol |
IUPAC 名称 |
1,5-bis[4-[hexyl(methyl)amino]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O2/c1-5-7-9-11-27-43(3)31-23-19-29(20-24-31)41-35-17-13-15-33-37(35)39(45)34-16-14-18-36(38(34)40(33)46)42-30-21-25-32(26-22-30)44(4)28-12-10-8-6-2/h13-26,41-42H,5-12,27-28H2,1-4H3 |
InChI 键 |
CPMXNWWDBMRTIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


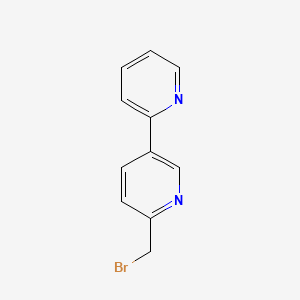
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
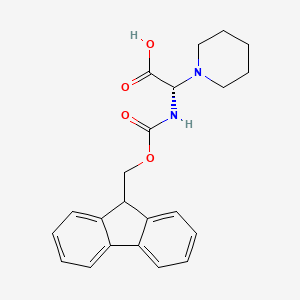


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
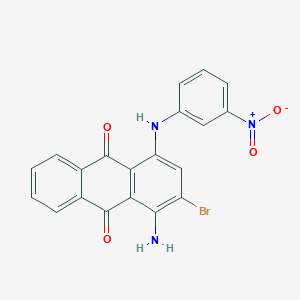
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
